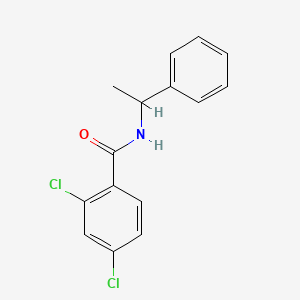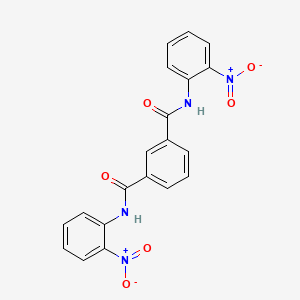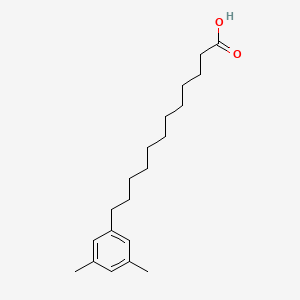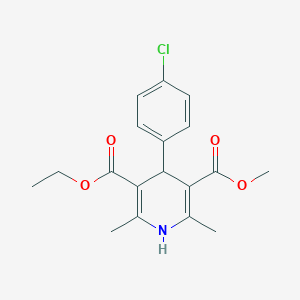![molecular formula C20H12BrNO3 B11703172 2-[4-(4-Bromophenoxy)phenyl]isoindole-1,3-dione](/img/structure/B11703172.png)
2-[4-(4-Bromophenoxy)phenyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Bromophenoxy)phenyl]isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Bromophenoxy)phenyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . The reaction conditions often include heating and the use of solvents such as toluene to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of isoindoline-1,3-dione derivatives can be achieved through various methods, including transition-metal-catalyzed reactions and organocatalytic methods. These methods offer robust techniques for constructing complex heterocyclic structures with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-Bromophenoxy)phenyl]isoindole-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoindoline-1,3-dione derivatives .
Aplicaciones Científicas De Investigación
2-[4-(4-Bromophenoxy)phenyl]isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand for various biological receptors, including dopamine receptors.
Industry: Utilized in the production of herbicides, colorants, dyes, and polymer additives.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-Bromophenoxy)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate dopamine receptors, which suggests its potential application as an antipsychotic agent . Additionally, its inhibition of β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-[4-(4-Bromophenoxy)phenyl]isoindole-1,3-dione include other isoindoline-1,3-dione derivatives such as:
- 2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindoline-1,3-dione
- N-(4-Chloro-2-fluoro-5-substituted phenyl)-isoindoline-1,3-dione .
Uniqueness
The uniqueness of this compound lies in its bromophenoxy group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various scientific research and industrial applications .
Propiedades
Fórmula molecular |
C20H12BrNO3 |
|---|---|
Peso molecular |
394.2 g/mol |
Nombre IUPAC |
2-[4-(4-bromophenoxy)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H12BrNO3/c21-13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)22-19(23)17-3-1-2-4-18(17)20(22)24/h1-12H |
Clave InChI |
AELXBOUMQZVFBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11703105.png)
![N-(5-{2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11703109.png)

![2,13-Dibromo-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B11703122.png)
![Diethyl 5-{[(2-bromophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11703128.png)
![2-(2-hydroxyethoxy)-2-(4-nitro-1H-benzo[d][1,2,3]triazol-1-yl)ethanol](/img/structure/B11703137.png)
![3-[4-(acetylamino)phenyl]-N-(furan-2-ylmethyl)oxirane-2,2-dicarboxamide](/img/structure/B11703140.png)
![N-{(1Z)-1-(4-chlorophenyl)-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11703142.png)

![Ethyl 4-[2-(3,5-dimethylphenoxy)acetamido]benzoate](/img/structure/B11703146.png)



